
Fovinaciclib Kinase Cross-Reactivity: A
Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fovinaciclib

Cat. No.: B15583551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fovinaciclib (also known as FCN-437c) is an orally administered, potent, and selective

inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These

kinases are crucial regulators of the cell cycle, and their inhibition is a validated therapeutic

strategy in certain cancers, particularly hormone receptor-positive (HR+), human epidermal

growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative

overview of the kinase selectivity of Fovinaciclib, supported by available data and detailed

experimental methodologies.

Kinase Inhibition Profile
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. High

selectivity for the intended targets (on-target) minimizes off-target effects, which can lead to

toxicity. Fovinaciclib has been specifically designed for high potency and selectivity towards

CDK4 and CDK6.

Quantitative Analysis of Kinase Inhibition
While a comprehensive public kinome scan of Fovinaciclib against a full panel of human

kinases is not readily available, preclinical data indicates a high degree of selectivity. The table

below summarizes the known inhibitory activity of Fovinaciclib against key cyclin-dependent

kinases. For comparative context, publicly available data for other approved CDK4/6 inhibitors,

Palbociclib and Ribociclib, are included.
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Kinase Target Fovinaciclib (IC50) Palbociclib (IC50) Ribociclib (IC50)

CDK4/cyclin D1

Potent Inhibition

(specific value not

publicly available)

11 nM 10 nM

CDK6/cyclin D3

Potent Inhibition

(specific value not

publicly available)

16 nM 39 nM

CDK1/cyclin B
No inhibitory activity[1]

[2]
>5 µM >1 µM

CDK2/cyclin E
No inhibitory activity[1]

[2]
>5 µM >1 µM

CDK5/p25
No inhibitory activity[1]

[2]
>10 µM >10 µM

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the kinase by 50%. Lower values indicate greater potency. Data for Palbociclib and Ribociclib

are sourced from publicly available literature and may vary depending on assay conditions.

Based on available information, Fovinaciclib demonstrates a favorable selectivity profile by

potently inhibiting CDK4 and CDK6 while sparing other key cell cycle-regulating CDKs such as

CDK1 and CDK2.[1][2] This selectivity is crucial for minimizing side effects associated with

broader CDK inhibition, such as myelosuppression, which can be linked to CDK1 and CDK2

inhibition.

Experimental Protocols
To determine the kinase selectivity profile of a compound like Fovinaciclib, a comprehensive

screening against a large panel of kinases is typically performed. The following methodology

outlines a representative in vitro kinase assay protocol that could be employed for such an

analysis.

KINOMEscan™ Assay: A Representative Protocol for
Kinase Selectivity Profiling
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This method quantifies the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated

with a panel of human kinases that are tagged with a unique DNA identifier. The kinase-

compound mixture is then passed over an immobilized, broad-spectrum kinase inhibitor (the

ligand). Kinases that do not bind to the test compound will bind to the immobilized ligand and

be retained, while kinases bound to the test compound will not be retained and will be washed

away. The amount of each kinase remaining is quantified by eluting the bound kinases and

measuring the corresponding DNA tag using quantitative PCR (qPCR). The results are typically

expressed as a percentage of the control (DMSO vehicle) binding.

Materials:

Test compound (e.g., Fovinaciclib)

KINOMEscan™ kinase panel (e.g., DiscoverX panel of 468 kinases)

Binding buffer

Streptavidin-coated magnetic beads

Biotinylated affinity ligands

Wash buffer

Elution buffer

qPCR reagents

Procedure:

Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a

biotinylated, broad-spectrum kinase inhibitor to generate the affinity resin.

Binding Reaction: The test compound is prepared at the desired screening concentration

(e.g., 1 µM) in the binding buffer. Each kinase from the panel is individually mixed with the

test compound. A DMSO control is run in parallel for each kinase.
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Incubation: The kinase-compound mixtures are incubated to allow for binding to reach

equilibrium.

Affinity Capture: The affinity resin is added to each well, and the mixture is incubated to allow

kinases not bound to the test compound to bind to the immobilized ligand.

Washing: The beads are washed to remove unbound proteins and the test compound.

Elution: The bound kinases are eluted from the beads.

Quantification: The amount of each kinase in the eluate is quantified by qPCR using primers

specific for the DNA tag of each kinase.

Data Analysis: The amount of kinase detected in the presence of the test compound is

compared to the amount detected in the DMSO control. The results are expressed as a

percentage of control, where a lower percentage indicates stronger binding of the test

compound to the kinase.

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CDK4/6 signaling pathway targeted by Fovinaciclib and a

typical experimental workflow for assessing kinase cross-reactivity.
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Fovinaciclib inhibits the active Cyclin D-CDK4/6 complex.
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Workflow for kinase cross-reactivity profiling.

In summary, Fovinaciclib is a highly selective CDK4/6 inhibitor, a characteristic that is

anticipated to contribute to a favorable safety profile. While comprehensive public data on its

cross-reactivity with the entire human kinome is limited, the available information underscores

its specificity for the intended targets. Further detailed kinase profiling studies will provide a

more complete understanding of its off-target interaction landscape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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